molecular formula C10H9NO3 B2977287 (R)-4-Benzyloxazolidine-2,5-dione CAS No. 37498-95-6

(R)-4-Benzyloxazolidine-2,5-dione

Cat. No. B2977287
CAS RN: 37498-95-6
M. Wt: 191.186
InChI Key: GQBIVYSGPXCELZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Benzyloxazolidine-2,5-dione, also known as D-4-Benzyloxazolidine-2,5-dione, is a chiral auxiliary compound that is widely used in organic synthesis. It is a white crystalline solid with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol. This compound has a unique structure that allows it to be used as a chiral auxiliary in a variety of chemical reactions.

Scientific Research Applications

Hypoglycemic Agents

(R)-4-Benzyloxazolidine-2,5-dione derivatives have been investigated for their potential as hypoglycemic agents. A series containing oxazole-based side chains demonstrated the ability to lower blood glucose levels in genetically obese mice. The incorporation of benzofuran significantly enhanced their in vivo potency, highlighting their therapeutic potential for diabetes treatment (Dow et al., 1991).

Biocatalytic Reductions

The compound has also been involved in studies exploring biocatalytic reductions. One novel system used whole cells of red yeasts for the reduction of carbon-carbon double bonds in derivatives, producing compounds of interest for non-insulin dependent diabetes mellitus treatment under mild conditions. This biocatalytic process is noteworthy for its enantioselectivity and efficiency in generating valuable therapeutic agents (Cantello et al., 1994).

Structural Analysis

Structural analysis of (R)-4-Benzyloxazolidine-2,5-dione has provided insights into its molecular configuration. The benzyloxy and benzyl rings in the compound are almost coplanar, providing a unique structural feature that could influence its biological activity and interactions. This understanding is crucial for the design of analogs with enhanced therapeutic properties (Inada & Kanazawa, 2017).

Anticonvulsive Properties

The anticonvulsive properties of oxazolidine derivatives, including (R)-4-Benzyloxazolidine-2,5-dione, have been a subject of research. Studies have shown that certain oxazolidine-2,4-diones exhibit marked antagonistic action against convulsions induced by drugs and electrical shock in experimental animals, offering a comparative advantage over other anticonvulsive drugs like phenobarbital and dilantin (Everett & Richards, 1944).

properties

IUPAC Name

(4R)-4-benzyl-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBIVYSGPXCELZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyloxazolidine-2,5-dione

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